

# The Pharmacological Profile of BAY-1436032: A Pan-Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BAY-1436032** is a potent, selective, and orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are key oncogenic drivers in a variety of malignancies, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation. **BAY-1436032** acts as a paninhibitor of various IDH1-R132X mutations, effectively reducing 2-HG levels, inducing differentiation of tumor cells, and demonstrating anti-tumor efficacy in both preclinical models and clinical settings. This technical guide provides a comprehensive overview of the pharmacological profile of **BAY-1436032**, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic properties, and clinical trial data.

#### **Mechanism of Action**

**BAY-1436032** is a highly specific inhibitor of the neomorphic activity of mutant IDH1 enzymes. [1][3] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG). In contrast, mutant IDH1 enzymes gain the function of converting  $\alpha$ -KG to 2-HG.[1][3] **BAY-1436032** selectively binds to and inhibits these mutant IDH1 variants, thereby blocking the production of 2-HG. The reduction in intracellular 2-HG levels relieves the inhibition of  $\alpha$ -KG-



dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases. This leads to a reversal of the hypermethylation phenotype associated with IDH1 mutations, promoting the differentiation of cancer cells and inhibiting tumor growth.[4]



Click to download full resolution via product page

Figure 1: Mechanism of action of BAY-1436032.

# In Vitro Pharmacological Profile

The in vitro activity of **BAY-1436032** has been characterized in various enzymatic and cell-based assays.

## **Enzymatic Activity**

**BAY-1436032** is a potent inhibitor of the enzymatic activity of multiple IDH1-R132X mutants. It demonstrates high selectivity for mutant IDH1 over wild-type IDH1 and IDH2.



| Target         | IC50 (nM) |
|----------------|-----------|
| Mutant IDH1    |           |
| IDH1 R132H     | 15        |
| IDH1 R132C     | 15        |
| Wild-Type IDH  |           |
| Wild-Type IDH1 | 20,000    |
| Wild-Type IDH2 | >100,000  |

Table 1: In vitro enzymatic inhibitory activity of BAY-1436032.[5]

## **Cellular Activity**

In cell-based assays, **BAY-1436032** effectively inhibits the production of 2-HG in cells harboring IDH1 mutations and induces cellular differentiation.

| Cell<br>Line/Model                 | IDH1 Mutation             | Assay                          | IC50 (nM) | Effect                                            |
|------------------------------------|---------------------------|--------------------------------|-----------|---------------------------------------------------|
| Mouse<br>hematopoietic<br>cells    | IDH1 R132H                | 2-HG Production                | 60        | Inhibition of 2-<br>HG                            |
| Mouse<br>hematopoietic<br>cells    | IDH1 R132C                | 2-HG Production                | 45        | Inhibition of 2-<br>HG                            |
| Patient-derived AML cells          | Various R132<br>mutations | Colony<br>Formation            | 100       | 50% inhibition of colony growth                   |
| Patient-derived<br>glioma cultures | Not specified             | Proliferation/Diffe rentiation | -         | Reduced proliferation and induced differentiation |

Table 2: In vitro cellular activity of BAY-1436032.[4][5]



# In Vivo Pharmacological Profile

The in vivo efficacy of **BAY-1436032** has been demonstrated in patient-derived xenograft (PDX) models of both AML and glioma.

### Acute Myeloid Leukemia (AML) Models

In PDX models of IDH1-mutant AML, oral administration of **BAY-1436032** led to a significant reduction in leukemic blast counts, induction of myeloid differentiation, and prolonged survival.

| Model               | Treatment                              | Key Findings                                                                                       |
|---------------------|----------------------------------------|----------------------------------------------------------------------------------------------------|
| IDH1 R132C AML PDX  | 45 or 150 mg/kg BAY-1436032<br>daily   | Dose-dependent reduction in serum 2-HG and leukemic cell burden; prolonged survival.[4]            |
| IDH1 mutant AML PDX | 150 mg/kg BAY-1436032 +<br>Azacitidine | Synergistic effect, with simultaneous combination depleting leukemia stem cells by 33,150-fold.[6] |

Table 3: In vivo efficacy of BAY-1436032 in AML PDX models.

#### Glioma Models

**BAY-1436032** is brain-penetrant and has shown efficacy in intracranial xenograft models of IDH1-mutant glioma.

| Model                                          | Treatment                                | Key Findings                                                                                    |
|------------------------------------------------|------------------------------------------|-------------------------------------------------------------------------------------------------|
| Intracranial human<br>astrocytoma (IDH1 R132H) | Oral administration (dose not specified) | Significantly prolonged survival of mice.[2]                                                    |
| Intracranial mIDH1 glioma                      | Not specified                            | Enhanced survival,<br>suppressed 2-HG production,<br>and induced differentiation<br>markers.[3] |

Table 4: In vivo efficacy of BAY-1436032 in glioma models.



### **Pharmacokinetics**

Preclinical and clinical studies have characterized the pharmacokinetic profile of BAY-1436032.

- Absorption: Orally bioavailable.[5]
- Distribution: Brain penetrant in mice.[3]
- Metabolism: Low metabolic clearance observed in vitro in rat hepatocytes and mouse liver microsomes.[5]
- Elimination: Exhibits a relatively short half-life in humans.[3]

# **Clinical Trials**

BAY-1436032 has been evaluated in Phase I clinical trials for both solid tumors and AML.

# Phase I Study in IDH1-Mutant Solid Tumors (NCT02746081)

This first-in-human, open-label, dose-escalation and expansion study enrolled patients with advanced IDH1-R132X mutant solid tumors.[3][7][8]

| Parameter                           | Finding                                                                                                   |
|-------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Dosing                              | 150 mg to 1,500 mg twice daily.[3]                                                                        |
| Safety                              | Well-tolerated; a maximum tolerated dose (MTD) was not identified.[3]                                     |
| Pharmacodynamics                    | Median maximal reduction of plasma 2-HG levels of 76%.[1][3]                                              |
| Efficacy (Lower-Grade Glioma, n=35) | Objective Response Rate (ORR): 11% (1 complete response, 3 partial responses).[9] Stable Disease: 43%.[9] |

**Table 5:** Summary of Phase I results in solid tumors.[3][9]



#### Phase I Study in IDH1-Mutant AML (NCT03127735)

This open-label study evaluated **BAY-1436032** in patients with relapsed or refractory IDH1-mutant AML.[10][11][12]

The study aimed to determine the MTD and/or recommended Phase II dose and to characterize the safety, tolerability, pharmacokinetics, and preliminary efficacy.[11]

# Experimental Protocols In Vitro Enzyme Inhibition Assay

- Principle: A diaphorase/resazurin coupled reaction is used to measure the enzymatic activity
  of purified mutant IDH1. The inhibition of this activity by BAY-1436032 is quantified.
- · General Protocol:
  - Purified recombinant mutant IDH1 enzyme is incubated with its substrate, α-ketoglutarate, and the cofactor NADPH in an appropriate buffer system.
  - The reaction is coupled to a diaphorase enzyme which uses the NADPH produced by the reverse reaction to reduce resazurin to the fluorescent product, resorufin.
  - BAY-1436032 at various concentrations is added to the reaction mixture.
  - The fluorescence of resorufin is measured over time using a plate reader.
  - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.





Click to download full resolution via product page

**Figure 2:** Generalized workflow for in vitro enzyme inhibition assay.

## **Cell-Based 2-HG Assay**

 Principle: Measurement of intracellular or extracellular 2-HG levels in IDH1-mutant cells treated with BAY-1436032.



#### General Protocol:

- IDH1-mutant cells are seeded in multi-well plates and allowed to adhere.
- Cells are treated with a dose range of BAY-1436032 or vehicle control.
- After a defined incubation period (e.g., 48-72 hours), cell lysates or culture medium are collected.
- 2-HG levels are quantified using a specific and sensitive method, such as liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.
- IC50 values for 2-HG reduction are determined from the dose-response curve.

## In Vivo Patient-Derived Xenograft (PDX) Model

- Principle: To evaluate the anti-tumor efficacy of BAY-1436032 in a model that closely recapitulates human disease.
- General Protocol for AML PDX:
  - Immunocompromised mice (e.g., NSG mice) are sublethally irradiated.
  - Primary human AML cells harboring an IDH1 mutation are injected intravenously or intrafemorally.
  - Engraftment of human leukemic cells is monitored by flow cytometry for human CD45+ cells in peripheral blood.
  - Once engraftment is established, mice are randomized into treatment and control groups.
  - BAY-1436032 is administered orally at specified doses and schedules.
  - Tumor burden, 2-HG levels, and survival are monitored over time.





Click to download full resolution via product page

Figure 3: Generalized workflow for in vivo PDX model studies.

## Conclusion



**BAY-1436032** is a well-characterized, potent, and selective pan-inhibitor of mutant IDH1. Its mechanism of action, involving the specific inhibition of 2-HG production, leads to the induction of cellular differentiation and anti-tumor effects in various preclinical models of IDH1-mutant cancers. The compound is orally bioavailable and brain-penetrant, making it suitable for treating central nervous system malignancies. Phase I clinical trials have demonstrated a manageable safety profile and encouraging signs of clinical activity, particularly in patients with lower-grade glioma. Further clinical development will be crucial to fully define the therapeutic potential of **BAY-1436032** in the treatment of IDH1-mutant malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Facebook [cancer.gov]
- 9. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cccc.charite.de [cccc.charite.de]
- 12. mountsinai.org [mountsinai.org]



To cite this document: BenchChem. [The Pharmacological Profile of BAY-1436032: A Pan-Mutant IDH1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617696#pharmacological-profile-of-bay-1436032]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com